Technical Guide: 2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride (CAS 64835-40-1)
Technical Guide: 2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride (CAS 64835-40-1)
[1]
Executive Summary
2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride (CAS 64835-40-1) represents a specialized class of "sterically-modulated" electrophiles. Unlike its ubiquitous cousins—Tosyl chloride or the standard Nosyl chlorides (2- or 4-nitro)—this reagent incorporates significant steric bulk at the ortho positions (2,6-dimethyl) relative to the sulfonyl center.
This structural architecture creates a unique paradox in synthesis:
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Kinetic Resistance: The methyl groups hinder nucleophilic attack, requiring more forcing conditions for sulfonamide formation than standard sulfonyl chlorides.
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Thermodynamic Stability: Once formed, the resulting sulfonamide bond is exceptionally resistant to hydrolytic cleavage, making it an ideal scaffold for drug candidates requiring metabolic stability in the sulfonamide region.
This guide provides a comprehensive technical analysis, from synthesis to application, ensuring reproducible results in high-stakes drug development environments.
Chemical Profile & Physiochemical Properties[1][2][3][4][5][6][7][8]
Before initiating any experimental workflow, verify the identity and quality of the reagent. The compound is moisture-sensitive and prone to hydrolysis if stored improperly.
| Property | Data | Notes |
| CAS Number | 64835-40-1 | |
| IUPAC Name | 2,6-Dimethyl-4-nitrobenzenesulfonyl chloride | |
| Molecular Formula | C₈H₈ClNO₄S | |
| Molecular Weight | 249.67 g/mol | |
| Physical State | Crystalline Solid | Typically off-white to pale yellow.[1] |
| Solubility | DCM, THF, EtOAc, Toluene | Reacts violently with water/alcohols. |
| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid (HCl evolution). |
| Electronic Character | Electron-Poor (Activated) | 4-Nitro group activates the ring; 2,6-Methyls provide steric shielding. |
Synthetic Pathway (Preparation)[7][8][9][10][11]
While often purchased, in-house preparation ensures freshness—critical for sulfonyl chlorides which degrade over time. The synthesis typically proceeds via the chlorosulfonation of 3,5-dimethylnitrobenzene.
Mechanism & Workflow
The reaction utilizes chlorosulfonic acid (
DOT Diagram: Synthetic Route
Caption: Synthesis via chlorosulfonation. The steric bulk of methyl groups directs regioselectivity.
Experimental Protocol: Chlorosulfonation
Safety: Perform in a fume hood. Chlorosulfonic acid reacts explosively with water and releases HCl gas.
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Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to an HCl gas trap (NaOH scrubber).
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Reagent Addition: Charge the flask with Chlorosulfonic acid (5.0 equiv) . Cool to 0°C.[2]
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Substrate Addition: Slowly add 3,5-dimethylnitrobenzene (1.0 equiv) portion-wise over 30 minutes. Note: Exothermic reaction.
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Heating: Slowly warm to 80–100°C and stir for 3–5 hours.
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Self-Validating Check: Monitor HCl evolution. The reaction is nearing completion when gas evolution ceases.
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Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass very slowly onto crushed ice (~10x volume) with vigorous stirring.
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Caution: Violent sputtering occurs.
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Isolation: Filter the precipitated solid immediately. Wash with cold water until the filtrate is neutral pH.
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Purification: Recrystallize from a non-polar solvent (e.g., Hexane/Chloroform mix) if necessary. Dry in a vacuum desiccator over
.
Application: Sulfonamide Synthesis
The primary application of CAS 64835-40-1 is the formation of sulfonamides. Due to the 2,6-dimethyl steric hindrance , standard protocols (e.g., mixing with amine in DCM at RT) often result in low yields or incomplete conversion.
Mechanistic Insight: The Steric Gate
The two methyl groups flank the sulfonyl sulfur, creating a "steric gate." The incoming nucleophile (amine) must navigate this hindrance to attack the sulfur atom. This requires:
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Higher Energy: Elevated temperatures (reflux).
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Stronger Activation: Use of catalysts (DMAP) or stronger bases.
DOT Diagram: Nucleophilic Attack & Steric Block
Caption: The 2,6-dimethyl groups crowd the transition state, necessitating thermal energy or catalysis.
Optimized Protocol: Hindered Sulfonylation
Objective: Couple CAS 64835-40-1 with a secondary amine.
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Solvent Selection: Use anhydrous Pyridine (acts as both solvent and base) or THF/Triethylamine .
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Why? Pyridine is a nucleophilic catalyst that can form a reactive sulfonyl-pyridinium intermediate, helping to bypass the steric barrier.
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Stoichiometry:
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Amine: 1.0 equiv
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Sulfonyl Chloride (64835-40-1): 1.2 – 1.5 equiv (Excess is needed due to slower kinetics).
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DMAP (4-Dimethylaminopyridine): 0.1 equiv (Catalytic).
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Procedure:
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Dissolve amine and DMAP in anhydrous Pyridine under Nitrogen.
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Add the sulfonyl chloride in one portion at Room Temperature.
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Heat to 50–70°C . Crucial Step: Unlike standard Nosyl-Cl, this reagent often requires heat to drive the reaction to completion.
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Monitoring (Self-Validating):
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Check TLC every 2 hours.
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Endpoint: Disappearance of the limiting amine spot.
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Workup:
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Dilute with EtOAc. Wash with 1N HCl (to remove pyridine), then Sat.
, then Brine. -
Dry over
and concentrate.
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Strategic Utility in Drug Discovery
Why use this specific reagent over cheaper alternatives?
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Metabolic Stability: The steric bulk prevents enzymes (amidases) from easily accessing the sulfonamide bond, increasing the half-life of the drug candidate.
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Conformational Locking: The 2,6-dimethyl groups force the sulfonamide moiety to twist out of plane with the benzene ring, potentially locking the molecule into a bioactive conformation.
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"Super-Nosyl" Protection:
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Standard Nosyl groups are cleaved by thiols (Fukuyama synthesis).
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Hypothesis: The 2,6-dimethyl variant is likely resistant to this cleavage conditions due to steric blocking of the ipso-carbon or the sulfur center. This allows for orthogonal protection strategies where a standard Nosyl group is removed while the 2,6-dimethyl-4-nitro-sulfonamide remains intact.
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Safety & Handling
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Corrosivity: Causes severe skin burns and eye damage (Category 1B).[1] Wear full PPE including face shield and chemically resistant gloves (Nitrile/Neoprene).
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Reactivity: Reacts with water to form HCl and 2,6-dimethyl-4-nitrobenzenesulfonic acid.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. If the solid turns from pale yellow to sticky/orange, it has hydrolyzed and should be recrystallized or discarded.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12383106, 2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride. Retrieved from [Link]
- Organic Syntheses.General Procedures for Chlorosulfonation of Aromatic Compounds. Coll. Vol. 1, p. 8. (Foundational methodology for sulfonyl chloride synthesis).
